3-(2-Methylpropoxy)azetidine hydrochloride
Overview
Description
“3-(2-Methylpropoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the preparation of isoxazole-thiazole derivatives as GABA .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, has been achieved through visible-light-mediated intermolecular aza Paternò–Büchi reactions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H
. The molecular weight of the compound is 165.66 . Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 165.66 .Scientific Research Applications
Epigenetic Modifiers in Cancer Therapy
Research on drugs such as 5-Aza-2′-deoxycytidine (decitabine) highlights the complex mechanisms through which these agents influence gene expression beyond simple promoter demethylation. These drugs are primarily used in the treatment of myelodysplastic syndromes (MDS) and offer a fascinating insight into the nuanced ways in which chemical compounds can affect cellular processes. Their application in cancer therapy underscores the importance of understanding the specific contexts in which these drugs operate, illustrating a critical area of scientific research where chemicals with epigenetic impact are studied for therapeutic benefits (R. S. Seelan et al., 2018).
Statins and Cardiovascular Diseases
Another significant area of scientific research application involves the use of statins, a class of drugs used to lower cholesterol levels in the blood. The research not only explores the efficacy of these drugs in reducing the risk of cardiovascular diseases but also delves into their safety profiles and potential adverse effects. This body of work is crucial for understanding how chemical compounds can be optimized for maximum therapeutic effect while minimizing side effects, a central theme in pharmaceutical research (H. Bays, 2006).
Drug Repurposing for COVID-19
The repurposing of existing drugs for new therapeutic applications is a burgeoning field of scientific research, exemplified by the exploration of various pharmaceuticals for treating COVID-19. This approach not only accelerates the discovery of effective treatments but also underscores the versatility and potential of chemical compounds in addressing emergent health crises. Studies focusing on drugs with potential antiviral properties against SARS-CoV-2 provide valuable insights into how existing compounds can be redirected to meet urgent medical needs (Hassan Yousefi et al., 2020).
Safety and Hazards
Future Directions
Azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, have drawn the attention of medicinal researchers due to their satisfactory stability, molecular rigidity, and chemical and biological properties . They have been used as motifs in drug discovery, polymerization, and chiral templates .
Mechanism of Action
Target of Action
It has been shown to have a significant impact on brain ischaemia/reperfusion (i/r) injury .
Mode of Action
3-(2-Methylpropoxy)azetidine hydrochloride has been shown to have a neuroprotective effect on brain ischaemia/reperfusion (I/R) injury . It significantly improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble receptor for advanced glycation end-products (RAGE) and downregulating inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metallopeptidase 3 (MMP-3) .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves the energy metabolism of the brain . It also affects the ATP-induced activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways through the P2X7 receptor in microglia .
Result of Action
The administration of this compound has been shown to significantly reduce hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and the level of oxidative stress in the brain. The brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . Therefore, the environment in which the compound acts can significantly influence its efficacy and stability.
Properties
IUPAC Name |
3-(2-methylpropoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVLPMWPWLLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309207-99-5 | |
Record name | 3-(2-methylpropoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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